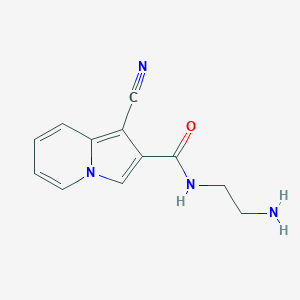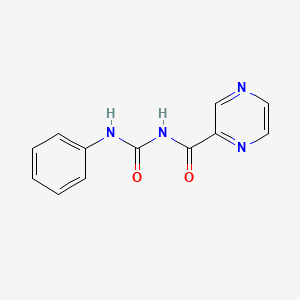
N-(Phenylcarbamoyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly its antimycobacterial properties. It is structurally related to pyrazinamide, a well-known antitubercular drug, and has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with aniline derivatives. One common method includes the following steps:
Formation of Acyl Chloride: Pyrazine-2-carboxylic acid is treated with thionyl chloride to form pyrazine-2-carbonyl chloride.
Condensation Reaction: The resulting acyl chloride is then reacted with aniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to avoid the use of toxic reagents like thionyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamoyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Its derivatives can be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with fatty acid synthesis. The compound is converted to its active form, which then inhibits the enzyme fatty acid synthase I, crucial for the bacterium’s lipid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar core structure.
N-(4-Hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide: A derivative with enhanced antimycobacterial activity.
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: Another derivative with significant antimycobacterial properties.
Uniqueness
N-(Phenylcarbamoyl)pyrazine-2-carboxamide stands out due to its balanced lipophilicity and biological activity. Its ability to inhibit Mycobacterium tuberculosis with low cytotoxicity makes it a promising candidate for further drug development .
Propriétés
Numéro CAS |
752236-37-6 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
N-(phenylcarbamoyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c17-11(10-8-13-6-7-14-10)16-12(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18) |
Clé InChI |
LHRCMWSNXRELGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
methanone](/img/structure/B14217294.png)
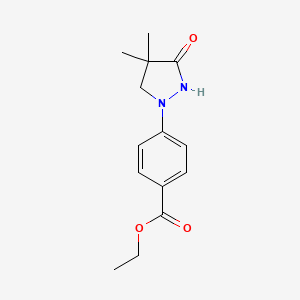
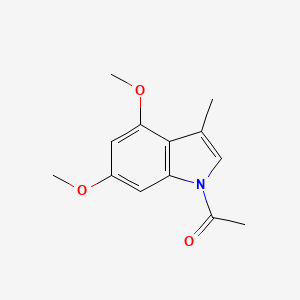
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
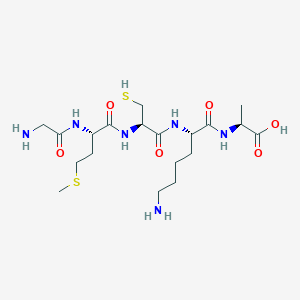
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)

![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
